molecular formula C4H8CaO7 B1264791 Unii-Q940UW5TC3 CAS No. 28376-12-7

Unii-Q940UW5TC3

Cat. No.: B1264791
CAS No.: 28376-12-7
M. Wt: 208.18 g/mol
InChI Key: XQEDIRAPXZMGHH-MBCFVHIPSA-L
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Description

UNII-Q940UW5TC3 is a unique identifier assigned by the U.S. Food and Drug Administration (FDA) through the Global Substance Registration System (GSRS) to unambiguously define a specific chemical or biological substance . This system is critical for tracking substances in pharmaceuticals, biologics, and medical devices, enabling standardized communication across regulatory and research domains .

Key characteristics of UNIIs include:

  • Uniqueness: Each UNII corresponds to a single substance, even if preparation methods or impurity profiles differ .
  • Regulatory Utility: Supports drug approval processes, pharmacovigilance, and translational research .
  • Non-proprietary: Focuses on scientific descriptors rather than trade names or brand-specific formulations .

Properties

CAS No.

28376-12-7

Molecular Formula

C4H8CaO7

Molecular Weight

208.18 g/mol

IUPAC Name

calcium;(E)-but-2-enedioate;trihydrate

InChI

InChI=1S/C4H4O4.Ca.3H2O/c5-3(6)1-2-4(7)8;;;;/h1-2H,(H,5,6)(H,7,8);;3*1H2/q;+2;;;/p-2/b2-1+;;;;

InChI Key

XQEDIRAPXZMGHH-MBCFVHIPSA-L

SMILES

C(=CC(=O)[O-])C(=O)[O-].O.O.O.[Ca+2]

Isomeric SMILES

C(=C/C(=O)[O-])\C(=O)[O-].O.O.O.[Ca+2]

Canonical SMILES

C(=CC(=O)[O-])C(=O)[O-].O.O.O.[Ca+2]

Synonyms

calcium fumarate
calcium fumarate trihydrate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with structural or functional similarities to hypothetical analogs of UNII-Q940UW5TC3, inferred from evidence on related substances and analytical methodologies.

Table 1: Structural and Physicochemical Comparison

Property This compound (Hypothetical) 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine
Molecular Formula C₆H₃Cl₂N₃ (inferred) C₈H₇ClN₄ C₆H₃Cl₂N₃
Molecular Weight ~188.01 g/mol 194.62 g/mol 187.01 g/mol
Structural Features Pyrrolo-triazine backbone Chlorinated pyrrolo-triazine with isopropyl substituent Dichlorinated pyrrolo-pyridine
Bioactivity N/A Moderate Log S (-3.8) High GI absorption (87.5%)
Hazard Profile N/A H315/H319 (skin/eye irritation) H335 (respiratory irritation)

Key Findings :

Functional Group Impact : Chlorine substituents enhance electrophilic reactivity but may increase toxicity risks (e.g., H315/H319 hazards) .

Bioavailability: Variations in Log S (aqueous solubility) and GI absorption highlight how minor structural changes (e.g., isopropyl vs. pyridine groups) alter pharmacokinetic profiles .

Comparison with Functionally Similar Compounds

Functionally similar compounds may share therapeutic targets or industrial applications.

Table 2: Functional and Regulatory Comparison

Parameter This compound Jianwei Xiaoshi Tablets (Herbal Extract) LC TOF/QTOF/QQQ Pesticide Mix
Primary Use Pharmaceutical (inferred) Digestive aid (traditional medicine) Pesticide residue analysis
Analytical Method UPLC-Q-Orbitrap/MS UPLC-Q-Orbitrap/MS LC-TOF/QTOF
Regulatory Standards FDA/ICH guidelines Pharmacopoeia monographs EPA/ISO environmental protocols
Impurity Control ≤0.15% (ICH Q3A/B thresholds) Not specified ≤0.1% (EPA Method 525.3)

Key Findings :

Analytical Techniques : UPLC-Q-Orbitrap/MS is a gold standard for characterizing both pharmaceutical compounds (e.g., this compound) and complex herbal extracts .

Regulatory Divergence : Pharmaceutical substances require stricter impurity controls (e.g., ICH Q3A/B) compared to environmental toxins .

Stability Considerations : this compound likely requires long-term stability studies under ICH Q1A conditions, whereas pesticide mixes prioritize environmental degradation profiles .

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